molecular formula C6H5BrClNO B591539 (2-Bromo-5-chloropyridin-3-yl)methanol CAS No. 1227585-65-0

(2-Bromo-5-chloropyridin-3-yl)methanol

Cat. No.: B591539
CAS No.: 1227585-65-0
M. Wt: 222.466
InChI Key: PCMSIEWNWZBDPO-UHFFFAOYSA-N
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Description

Scientific Research Applications

(2-Bromo-5-chloropyridin-3-yl)methanol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: It is employed in the production of agrochemicals and dyes

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chloropyridin-3-yl)methanol typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 2-bromo-5-chloropyridine with formaldehyde under basic conditions to introduce the methanol group at the 3-position of the pyridine ring . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions and degradation of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chloropyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-5-chloropyridin-3-yl)methanol is unique due to the presence of both bromine and chlorine substituents along with a methanol group. This combination provides a versatile platform for various chemical transformations and enhances its utility in the synthesis of complex molecules .

Properties

IUPAC Name

(2-bromo-5-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMSIEWNWZBDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,3-dibromo-5-chloropyridine (60 g, 221 mmol) in THF (500 mL) was added a solution of isopropylmagnesium chloride lithium chloride solution in THF (1.3M, 185 mL) at −40° C. over about 30 min. The solution was stirred for 30 min at −40° C. and DMF (50 mL) was added. The resulting solution was warmed up to room temperature and stirred for 30 min. The reaction was quenched with 1 N HCl (400 mL) and MTBE (200 mL) was added. Organic layer was separated and washed twice with 5% aqueous NaHCO3 (200 mL). The solvent was removed under vacuum at 50° C. The resulting solids (aldehyde intermediate) were dissolved in methanol (400 mL). The solution was cooled to 5° C. under an ice bath. NaBH4 (3.6 g) was added slowly over 30 min while maintaining the reaction temperature below room temperature. The reaction mixture was stirred for another 30 min followed by addition of water (125 mL). The resulting mixture was concentrated under vacuum to approximately 150 ml. Solids precipitated during the concentration. The suspension was stirred vigorously at room temperature for 1 h and solids were collected by filtration. The wet cake was dried in a vacuum oven over night at 60° C. to give 52 (45.6 g, 93%) as a solid. 1H NMR (CDCl3, 400 MHz): δ 8.26 (d, J=2.5 Hz, 1H), 7.88 (d, J=2.5 Hz, 1H), 4.73 (d, J=5.8 Hz, 2H), 2.33 (t, J=11.4 Hz, 1H); 13C NMR (CDCl3, 100 MHz): δ 147.12, 138.48, 138.39, 136.14, 132.06, 62.76.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
185 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

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